

Assessing the Cross-Reactivity of Envudeucitinib with other Kinase Families

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Compound of Interest		
Compound Name:	Envudeucitinib	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Envudeucitinib**'s kinase selectivity profile with other relevant kinase inhibitors, supported by available preclinical data. The focus is on understanding the cross-reactivity of **Envudeucitinib** to inform its therapeutic potential and safety profile.

Envudeucitinib (formerly ESK-001) is an orally available, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[1] TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[2][3] By targeting TYK2, **Envudeucitinib** aims to correct immune dysregulation in a range of autoimmune and inflammatory diseases.[3][4][5] A key aspect of its design is its high selectivity, intended to minimize off-target effects commonly associated with less selective kinase inhibitors.[4][6]

Comparative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for its safety and efficacy. Off-target inhibition can lead to undesirable side effects. **Envudeucitinib** has been designed for high selectivity by binding to the regulatory pseudokinase (JH2) domain of TYK2, an allosteric mechanism that distinguishes it from many traditional kinase inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain.[1][6][7]







Preclinical data demonstrates **Envudeucitinib**'s high selectivity for TYK2 with minimal to no activity against other closely related JAK family members.[1][6] For a comprehensive comparison, this guide includes selectivity data for Deucravacitinib, another selective allosteric TYK2 inhibitor, and general data for broader JAK inhibitors.



Inhibitor	Primary Target(s)	IC50 (TYK2)	IC50 (JAK1)	IC50 (JAK2)	IC50 (JAK3)	Selectivit y Notes
Envudeucit inib (ESK- 001)	TYK2	104–149 nM (in human whole blood)[1]	>30,000 nM[1]	>30,000 nM[1]	>30,000 nM[1]	Preclinical studies report no off-target effects on other kinases.[1]
Deucravaci tinib	TYK2	-	-	-	-	Demonstra tes >200- fold selectivity for TYK2 over JAK1/JAK3 and >3000- fold over JAK2 in cell-based assays.[8]
Tofacitinib	JAK1/JAK3	-	-	-	-	A pan-JAK inhibitor with significant activity against multiple JAK family members.
Upadacitini b	JAK1	-	-	-	-	Primarily a JAK1 inhibitor,



		but with activity against other JAKs.[9]
Baricitinib	JAK1/JAK2	A JAK1/JAK2 inhibitor.[9] [10]

Experimental Protocols

The assessment of kinase inhibitor selectivity is commonly performed using comprehensive screening platforms. A widely used method is the KINOMEscan TM assay.

KINOMEscan™ Assay Protocol

The KINOMEscan[™] platform utilizes a competitive binding assay to quantify the interaction between a test compound and a large panel of kinases. The fundamental principle involves measuring the amount of kinase that binds to an immobilized ligand in the presence and absence of the test compound.

Key Steps:

- Assay Components: The assay consists of three main components: a kinase tagged with a
 DNA label, the test compound (e.g., Envudeucitinib), and a kinase-specific ligand
 immobilized on a solid support (e.g., magnetic beads).[11][12]
- Competitive Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The compound competes with the immobilized ligand for binding to the kinase's active site or an allosteric site.[11][12]
- Quantification: After an incubation period, unbound components are washed away. The
 amount of kinase remaining bound to the solid support is quantified by measuring the
 associated DNA tag using quantitative PCR (qPCR).[11][12]

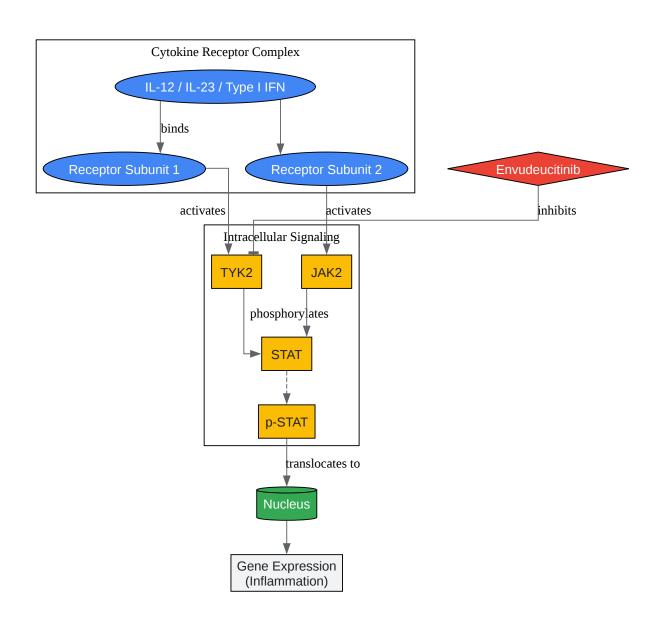


 Data Analysis: A low qPCR signal indicates that the test compound has successfully competed with the immobilized ligand and bound to the kinase, signifying a strong interaction. The results are often reported as the percentage of kinase remaining bound compared to a control (DMSO) or as a dissociation constant (Kd) derived from a doseresponse curve.[11]

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams depict the relevant signaling pathway and the experimental workflow for assessing kinase cross-reactivity.

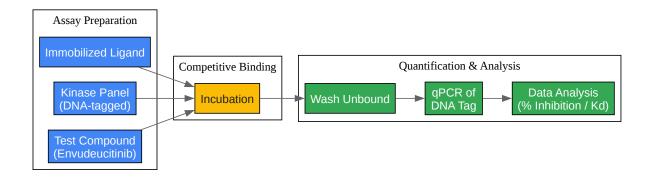




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TYK2 Signaling Pathway Inhibition.





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Kinase Cross-Reactivity Assessment Workflow.

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